8-Chloronaphthalene-1-sulfonic acid dihydrate
Overview
Description
8-Chloronaphthalene-1-sulfonic acid dihydrate is a chemical compound with the molecular formula C10H7ClO3S·2H2O. It is a derivative of naphthalene, featuring a chlorine atom and a sulfonic acid group on the naphthalene ring, and is commonly used in laboratory research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through sulfonation of 8-chloronaphthalene. This involves reacting 8-chloronaphthalene with sulfuric acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production typically involves large-scale sulfonation reactions, where 8-chloronaphthalene is treated with concentrated sulfuric acid at elevated temperatures. The reaction is carefully controlled to ensure the formation of the desired sulfonic acid derivative.
Chemical Reactions Analysis
Types of Reactions: 8-Chloronaphthalene-1-sulfonic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-dione derivatives.
Reduction: Reduction reactions can lead to the formation of 8-chloronaphthalene-1-sulfonic acid anhydride.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Naphthalene-1,8-dione derivatives.
Reduction: 8-chloronaphthalene-1-sulfonic acid anhydride.
Substitution: Hydroxylated or aminated derivatives of 8-chloronaphthalene-1-sulfonic acid.
Scientific Research Applications
8-Chloronaphthalene-1-sulfonic acid dihydrate is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and molecular biology.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 8-Chloronaphthalene-1-sulfonic acid dihydrate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Naphthalene-1-sulfonic acid: Similar structure but lacks the chlorine atom.
8-Bromonaphthalene-1-sulfonic acid: Similar structure with a bromine atom instead of chlorine.
1-Naphthalenesulfonic acid: Different position of the sulfonic acid group on the naphthalene ring.
Properties
IUPAC Name |
8-chloronaphthalene-1-sulfonic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S.2H2O/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;;/h1-6H,(H,12,13,14);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILNBXJFSKOZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656526 | |
Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171630-97-9 | |
Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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